2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one is a heterocyclic compound that belongs to the class of oxazolo-pyridines. This compound is characterized by a unique structure that combines elements of both oxazole and pyridine, which may contribute to its potential biological activities.
The compound is primarily studied in the context of medicinal chemistry and pharmacology. It falls under the classification of nitrogen-containing heterocycles, which are known for their diverse biological activities. Its structural features suggest it may have applications in drug development, particularly as a potential therapeutic agent.
The synthesis of 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one can be approached through various synthetic routes. One common method involves the cyclization of appropriate precursors containing both oxazole and pyridine functionalities.
Technical details such as reaction times, yields, and purification methods (e.g., chromatography) are critical for optimizing the synthesis.
The molecular formula for 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one is .
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems.
The compound can undergo several chemical reactions typical for heterocycles:
Each reaction pathway requires specific conditions and reagents for optimal yields.
Relevant data from studies should be compiled to provide a comprehensive overview of these properties.
The potential applications of 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one span various fields:
Research into these applications continues to expand as new findings emerge regarding its biological activity and efficacy.
The systematic name 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one follows IUPAC conventions for fused heterocyclic systems. The base structure comprises a bicyclic core with an oxazole ring (positions 1-3) fused to a partially saturated pyridinone ring (positions 4-8). The oxazole moiety is fused at the [5,4-c] orientation, indicating bond fusion between oxazole position 5 and pyridine position 4, with the 'c' specifying the fusion bond order. The pyridinone ring exists in a 6,7-dihydro state, confirming saturation between carbons 6 and 7, while the lactam group at position 4 provides a key hydrogen-bonding motif. The 2-position bears a phenoxymethyl substituent (–CH₂OC₆H₅), introducing aromatic hydrophobicity and rotational flexibility [1] [2].
Table 1: Nomenclature and Structural Identifiers of 2-Phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one
| Identifier Type | Value | Source |
|---|---|---|
| Systematic IUPAC Name | 2-(Phenoxymethyl)-6,7-dihydro-5H-[1,3]oxazolo[5,4-c]pyridin-4-one | [2] |
| CAS Registry Number | 1454303-09-3 | [1] |
| Canonical SMILES | C1CNC(=O)C2=C1N=C(O2)COC3=CC=CC=C3 | [2] |
| InChI Key | WGWREICDUMCFHK-UHFFFAOYSA-N | [2] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [1] [2] |
This scaffold exhibits planar geometry in the oxazole and pyridinone rings, while the methylene bridge (position 6/7) introduces conformational flexibility. The phenoxymethyl group enhances hydrophobic interactions and modulates electronic properties via the ether oxygen’s lone pairs. The carbonyl at position 4 serves as a hydrogen bond acceptor, while the NH (position 5) acts as a hydrogen bond donor, creating recognition motifs for biological targets [2].
The oxazolo[5,4-c]pyridine scaffold emerged as a privileged structure following seminal work on fused heterocycles in the early 2000s. Initial synthetic efforts focused on ring-constrained analogs of biphenyl systems, leveraging the oxazole’s metabolic stability over phenyl rings. The introduction of the dihydropyridinone component addressed solubility limitations of fully aromatic systems, enabling broader SAR exploration. Key breakthroughs included:
Table 2: Key Developments in Oxazolo[5,4-c]pyridine Medicinal Chemistry
| Timeline | Development | Impact |
|---|---|---|
| Pre-2010 | Synthesis of unsubstituted 6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one | Established core stability and synthetic routes |
| 2013–2015 | Discovery of oxazoloquinoline bromodomain inhibitors (e.g., WO2014152029A2) | Validated fused oxazoles for protein interaction inhibition |
| 2016–Present | Optimization of 2-substituents (e.g., phenoxymethyl) for kinase targets | Achieved improved cellular potency and metabolic stability |
The phenoxymethyl derivative specifically gained traction after VulcanChem identified its potential as a kinase inhibitor precursor. Its moderate lipophilicity (clogP ≈ 2.5) balances membrane penetration and solubility, addressing key limitations of earlier analogs. The electron-rich phenoxy group enables π-stacking in hydrophobic binding pockets, while the methylene linker reduces steric strain [2]. Parallel work on spiro-oxazolo derivatives (e.g., spiroimidazolones) further demonstrated the pharmacophore versatility of this scaffold in CNS and metabolic disorders [4] [7].
The fusion of oxazole with dihydropyridinone creates a unique pharmacophoric landscape distinguishing it from monocyclic components or alternative fused systems. Key advantages include:
Table 3: Bioactivity Comparison of Fused Oxazole Scaffolds
| Scaffold | Target Relevance | Advantages/Limitations Relative to Oxazolo[5,4-c]pyridine | |
|---|---|---|---|
| Oxazolo[5,4-c]pyridine (2-phenoxymethyl derivative) | Kinases, Bromodomains | Balanced logP (~2.5), H-bond donor/acceptor pair, moderate flexibility | |
| Oxazolo[5,4-c]quinoline (e.g., WO2014152029A2) | Bromodomain inhibitors | Enhanced aromatic stacking but higher molecular weight (>350 g/mol) and reduced solubility | |
| Isoxazolo[5,4-d]pyrimidines (e.g., DB08722) | Viral polymerases | Greater metabolic stability but lack fused carbonyl functionality | |
| Imidazolo[2,1-b]thiadiazoles (e.g., from hydrazinyl chemistry) | Antimicrobials | Improved synthetic accessibility but reduced kinase affinity | [6] [7] |
The phenoxymethyl substituent specifically enhances interactions with hydrophobic subpockets in targets like BRD4 or MAP kinases. This contrasts with small alkyl groups (methyl, ethyl), which lack π-stacking capability, or bulky aryl groups, which impede fit in shallower pockets. In bromodomain inhibition, the phenoxy group mimics acetyl-lysine binding, a role observed in patent WO2014152029A2 for related oxazoloquinolines [4]. Comparatively, isoxazole-based systems (e.g., DB08722) exhibit stronger antiviral activity but weaker kinase modulation due to reduced hydrogen-bonding capacity [8].
Reactivity studies highlight the scaffold’s synthetic versatility: The ketone (position 4) undergoes nucleophilic addition or reduction, enabling SAR expansion. The dihydropyridine moiety is susceptible to oxidation, offering access to aromatic analogs under controlled conditions. Meanwhile, the phenoxymethyl group’s ether linkage provides hydrolytic stability over ester-based linkers [2]. These properties collectively position 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one as a versatile scaffold for targeting protein interaction interfaces.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: